3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE
Overview
Description
3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a phenylpiperazine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Phenylpiperazine Moiety: This step involves the reaction of the triazole intermediate with 4-phenylpiperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 3-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the phenylpiperazine moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, while the triazole ring can inhibit certain enzymes. The compound’s overall effect is a result of these interactions, leading to changes in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE
- 3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZOATE
- 3-METHYL-N-[(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMINE
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, a phenylpiperazine moiety, and a benzamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-N-[[4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2S/c1-18-7-6-8-19(15-18)23(32)25-16-21-26-27-24(28(21)2)33-17-22(31)30-13-11-29(12-14-30)20-9-4-3-5-10-20/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQCWBQYCCYNKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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